molecular formula C9H6BrNO B1331375 3-Bromoquinolin-2(1H)-one CAS No. 939-16-2

3-Bromoquinolin-2(1H)-one

Cat. No. B1331375
CAS RN: 939-16-2
M. Wt: 224.05 g/mol
InChI Key: AGARPHPERRYPRP-UHFFFAOYSA-N
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Patent
US09212187B2

Procedure details

Hydrogen peroxide solution(5.9 ml) was added to a THF solution (16 ml) of methyltrioxorhenium (VII) (24 mg). The mixture was stirred for 10 minutes at room temperature. 3-Bromoquinoline(4.0 g) was added thereto, and the mixture was stirred at room temperature for four days. Ethyl acetate(20 ml) was added to the reaction mixture. 20% Sodium sulfite aqueous solution(30 ml) was added slowly to the mixture under ice cooling. The mixture was stirred at room temperature. The organic layer was condensed to a half volume under reduced pressure. Ethyl acetate(20 ml) and 15% potassium carbonate aqueous solution(19 ml) were added thereto, and the organic layer was extracted. 15% Potassium carbonate aqueous solution(19 ml) of p-toluenesulfonyl chloride(4 g) were added thereto. The mixture was stirred for 10 minutes at room temperature. The generated insoluble matter was separated, washed with ethyl acetate, water, and then with ether, and dried to give the title compound(3.2 g) as a white powder.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
OO.[Br:3][C:4]1[CH:5]=[N:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2.S([O-])([O-])=[O:15].[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>C[Re](=O)(=O)=O.C(OCC)(=O)C.C1COCC1>[Br:3][C:4]1[C:5](=[O:15])[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
5.9 mL
Type
reactant
Smiles
OO
Name
Quantity
24 mg
Type
catalyst
Smiles
C[Re](=O)(=O)=O
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
19 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for four days
Duration
4 d
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature
CUSTOM
Type
CUSTOM
Details
condensed to a half volume under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted
ADDITION
Type
ADDITION
Details
15% Potassium carbonate aqueous solution(19 ml) of p-toluenesulfonyl chloride(4 g) were added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes at room temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The generated insoluble matter was separated
WASH
Type
WASH
Details
washed with ethyl acetate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ether, and dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(NC2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.